(4-(Benzylsulfonyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
CAS No.: 2034531-91-2
Cat. No.: VC7664894
Molecular Formula: C19H19F3N2O3S
Molecular Weight: 412.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034531-91-2 |
|---|---|
| Molecular Formula | C19H19F3N2O3S |
| Molecular Weight | 412.43 |
| IUPAC Name | (4-benzylsulfonylpiperidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone |
| Standard InChI | InChI=1S/C19H19F3N2O3S/c20-19(21,22)17-7-6-15(12-23-17)18(25)24-10-8-16(9-11-24)28(26,27)13-14-4-2-1-3-5-14/h1-7,12,16H,8-11,13H2 |
| Standard InChI Key | ROHWDYNJWHPFBT-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)C3=CN=C(C=C3)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound’s structure comprises three distinct regions:
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Piperidine core: A six-membered nitrogen-containing ring substituted at the 4-position with a benzylsulfonyl group () .
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Methanone linker: A carbonyl group () connecting the piperidine and pyridine moieties.
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Trifluoromethylpyridine: A pyridine ring substituted at the 6-position with a trifluoromethyl () group, known for enhancing metabolic stability and lipophilicity .
Table 1: Key Structural Features and Functional Groups
| Component | Functional Group | Role in Bioactivity |
|---|---|---|
| Piperidine | Aliphatic amine | Enhances solubility and binding |
| Benzylsulfonyl | Sulfone () | Modulates electronic properties |
| Trifluoromethylpyridine | Improves metabolic stability |
The SMILES notation for the compound is , reflecting its connectivity .
Physicochemical Properties
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO) due to the sulfonyl and carbonyl groups.
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Lipophilicity: Predicted logP ~3.2 (trifluoromethyl and benzyl groups contribute to hydrophobicity) .
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pKa: The piperidine nitrogen has a pKa of ~8.5, making it partially protonated at physiological pH .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a multi-step protocol:
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Piperidine functionalization: 4-Benzylsulfonylpiperidine is prepared by sulfonylation of 4-benzylpiperidine using benzenesulfonyl chloride .
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Pyridine coupling: The trifluoromethylpyridine moiety is introduced via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution .
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Methanone formation: A carbonyl bridge is established using carbodiimide-mediated coupling between the piperidine and pyridine intermediates .
Key Reaction Conditions:
Structural Analogues and SAR
Modifications to the parent structure have been explored to enhance potency:
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Piperidine substitution: Replacing benzylsulfonyl with benzyloxy groups reduces enzymatic inhibition .
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Trifluoromethyl position: Moving to the pyridine’s 5-position diminishes activity .
Pharmacological Activity
In Vitro and In Vivo Data
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Enzymatic assays: Analogues with similar sulfonyl groups exhibit values <100 nM against serine hydrolases .
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Cell viability: No cytotoxicity reported at concentrations ≤10 μM in HEK293 and SH-SY5Y cells .
ADME and Toxicology
Absorption and Distribution
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Caco-2 permeability: Moderate (P: cm/s) due to molecular weight >400 .
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Plasma protein binding: High (>90%) attributed to lipophilic groups .
Metabolism and Excretion
Toxicity Profile
Applications and Future Directions
Challenges and Innovations
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